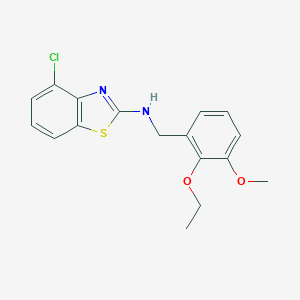

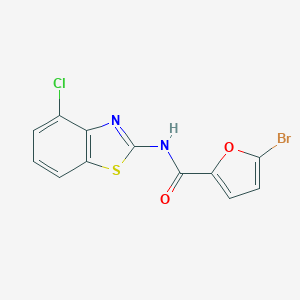

![molecular formula C15H22N2O B471113 (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine CAS No. 774554-52-8](/img/structure/B471113.png)

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, also known as AMBA, is a bicyclic aromatic amine that has been used in a variety of scientific research applications. AMBA is a versatile compound that has been studied for its chemical, biochemical, and physiological effects. AMBA has been found to have a variety of uses in laboratory experiments, and its advantages and limitations have been explored in detail.

科研应用

Catalytic Functionalization of C-H Bonds

Metalloporphyrin-catalyzed reactions, including C-H bond functionalization, play a crucial role in organic synthesis. The selective functionalization of saturated C-H bonds with metalloporphyrin catalysts encompasses C-O, C-N, and C-C bond formation, offering a pathway to hydroxylation, amination, and carbenoid insertion. These reactions, relevant for the modification of various organic molecules, highlight the importance of amine-functionalized compounds in facilitating regio-, diastereo-, or enantioselective transformations, potentially including compounds like (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (C. Che et al., 2011).

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines, are resistant to conventional degradation processes. Advanced oxidation processes (AOPs) have been identified as effective for the mineralization of nitrogen-containing compounds, improving the efficacy of treatment schemes for hazardous compounds. This suggests potential research applications of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine in understanding the degradation pathways of nitrogen-containing amines and their environmental impact (Akash P. Bhat & P. Gogate, 2021).

Synthesis of Biologically Active Compounds

The synthesis and evaluation of azo compounds, including those with amine groups, have been extensively studied due to their applications in creating biologically active molecules. Azo benzimidazole derivatives, as an example, have been explored for their anticancer, antibacterial, and antifungal activities. This reflects the broader interest in utilizing nitrogen-containing heterocycles, like (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine, for developing new therapeutic agents (K. Pakeeraiah et al., 2020).

Corrosion Inhibition

Quinoline derivatives, which include nitrogen-containing compounds, have been recognized for their anticorrosive properties. The ability of these compounds to form stable chelating complexes with metallic surfaces through coordination bonding suggests potential applications in corrosion inhibition, possibly relevant for the study and application of (1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine (C. Verma et al., 2020).

性质

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-18-14-4-2-12(3-5-14)10-16-15-11-17-8-6-13(15)7-9-17/h2-5,13,15-16H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRVRMDWJNKPEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CN3CCC2CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

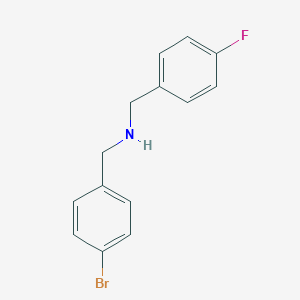

![N-[(3-bromophenyl)methyl]-1-pentanamine](/img/structure/B471046.png)

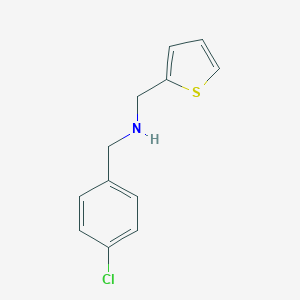

amine](/img/structure/B471087.png)

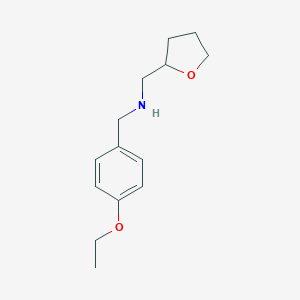

![N,N-dimethyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}aniline](/img/structure/B471092.png)

![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloronicotinamide](/img/structure/B471107.png)

![2-[(4-Phenylphenyl)methylamino]ethanol](/img/structure/B471128.png)

![3-ethoxy-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine](/img/structure/B471134.png)

![4-methoxy-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B471176.png)

![N-[(3,4,5-trimethoxyphenyl)methyl]dibenzofuran-3-amine](/img/structure/B471217.png)

![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)